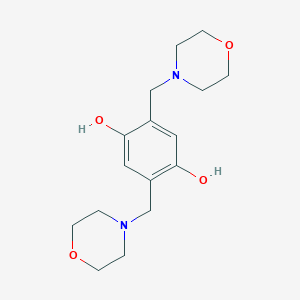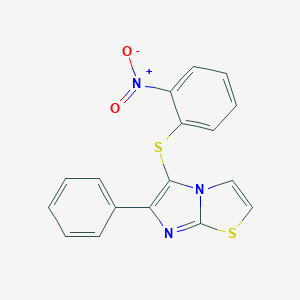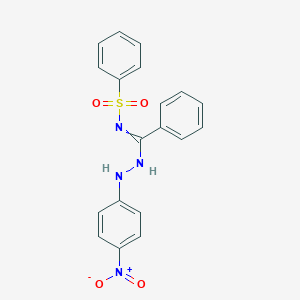
MSX-127
Vue d'ensemble
Description
MSX-127 est un composé chimique connu pour son rôle d'antagoniste du récepteur 4 des chimiokines C-X-C (CXCR4). Il a montré un potentiel significatif dans l'inhibition des métastases cancéreuses et la régulation du trafic des cellules souches . La formule moléculaire de this compound est C16H24N2O4, et sa masse moléculaire est de 308,37 g/mol .
Applications De Recherche Scientifique
MSX-127 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study CXCR4 antagonism and its effects on chemical pathways.
Biology: Plays a crucial role in studying cell signaling and migration, particularly in cancer research.
Medicine: Investigated for its potential in inhibiting cancer metastasis and as a therapeutic agent in various diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
Mode of Action
MSX-127 acts as a CXCR4 antagonist This means it binds to the CXCR4 receptor and inhibits its function
Biochemical Pathways
CXCR4 plays an important role in several biochemical pathways. It is involved in cancer metastasis , regulation of stem cell trafficking , and neovascularization . By acting as a CXCR4 antagonist, this compound can potentially affect these pathways and their downstream effects.
Result of Action
The primary known result of this compound’s action is the inhibition of cancer metastasis . This suggests that it may have potential therapeutic applications in the treatment of cancer.
Analyse Biochimique
Biochemical Properties
MSX-127 interacts with the CXCR4 receptor, a seven trans-membrane G-protein coupled receptor (GPCR) classified as a member of the family I GPCR or rhodopsin-like GPCR family . The nature of this interaction is antagonistic, meaning that this compound binds to the CXCR4 receptor and inhibits its function .
Cellular Effects
This compound has been shown to inhibit cancer metastasis This suggests that it may influence cell function by affecting cell signaling pathways related to cancer progression
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic interaction with the CXCR4 receptor By binding to this receptor, this compound can inhibit its function and potentially alter gene expression and enzyme activity within the cell
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de MSX-127 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de modifications de groupe fonctionnel. La voie de synthèse détaillée est propriétaire et implique souvent l'utilisation de réactifs et de catalyseurs spécifiques pour atteindre une pureté et un rendement élevés .
Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la cohérence et la qualité. Le processus comprend des étapes de purification rigoureuses pour atteindre le niveau de pureté souhaité de 99,68% .
Types de réactions :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des cycles morpholine.
Réduction : Les réactions de réduction peuvent cibler le cycle aromatique, conduisant à la formation de dérivés dihydro.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de this compound, qui peuvent être utilisés plus avant en recherche et développement .
4. Applications de recherche scientifique
This compound a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du CXCR4 et ses effets sur les voies chimiques.
Biologie : Joue un rôle crucial dans l'étude de la signalisation cellulaire et de la migration, en particulier en recherche contre le cancer.
Médecine : Investigué pour son potentiel dans l'inhibition des métastases cancéreuses et comme agent thérapeutique dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments
5. Mécanisme d'action
This compound exerce ses effets en se liant au récepteur CXCR4, bloquant ainsi l'interaction entre le CXCR4 et son ligand, le facteur 1 dérivé des cellules stromales (SDF-1). Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans la migration, la prolifération et la survie cellulaires. Les cibles moléculaires comprennent le récepteur CXCR4 et les voies associées aux récepteurs couplés aux protéines G .
Composés similaires :
Balixafortide : Un autre antagoniste du CXCR4 ayant des effets inhibiteurs similaires sur les métastases cancéreuses.
ATI-2341 : Un antagoniste puissant du CXCR4 utilisé en recherche pour ses propriétés anticancéreuses.
Ulocuplumab : Connu pour son rôle dans l'inhibition des voies de signalisation médiées par le CXCR4
Unicité de this compound : this compound se distingue par sa pureté élevée, sa stabilité et son efficacité dans l'inhibition du CXCR4. Sa structure chimique unique permet des interactions spécifiques avec le récepteur CXCR4, ce qui en fait un outil précieux à la fois en recherche et en applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Balixafortide: Another CXCR4 antagonist with similar inhibitory effects on cancer metastasis.
ATI-2341: A potent CXCR4 antagonist used in research for its anti-cancer properties.
Ulocuplumab: Known for its role in inhibiting CXCR4-mediated signaling pathways
Uniqueness of MSX-127: this compound stands out due to its high purity, stability, and effectiveness in inhibiting CXCR4. Its unique chemical structure allows for specific interactions with the CXCR4 receptor, making it a valuable tool in both research and therapeutic applications .
Propriétés
IUPAC Name |
2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCIZWVIVXHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984634 | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6616-56-4 | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6616-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Diamino-2-(4-chlorobenzoyl)-4-(2-iodophenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B376907.png)

![2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol](/img/structure/B376910.png)

![N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine](/img/structure/B376912.png)

acetate](/img/structure/B376914.png)
![N-[1-(1-adamantyl)ethyl]-N'-(2-naphthyl)thiourea](/img/structure/B376915.png)
![3,5-Dimethyl-1-phenyl-4-(6-sulfanylidene-2,5,7,10-tetraoxa-6lambda5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-trien-6-yl)pyrazole](/img/structure/B376916.png)
![4,12,12-trimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376917.png)

![4,4-dimethyl-5-oxa-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one](/img/structure/B376922.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B376924.png)
![2-[(5-Allyl-2,6-dimethyl-4-pyrimidinyl)amino]ethanol](/img/structure/B376928.png)
